2-[[2-[2-butyl-4-[(E)-3-hydroxy-2-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-oxoprop-1-enyl]pyrazol-3-yl]-5-methoxyphenoxy]methyl]benzoic acid
Overview
Description
SB234551 is a synthetic organic compound known for its role as a selective antagonist of the endothelin receptor type A. This compound has been extensively studied for its pharmacological properties and potential therapeutic applications, particularly in the context of cardiovascular and nervous system diseases .
Preparation Methods
The synthesis of SB234551 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s activity and selectivity. This includes the addition of aromatic rings, carboxyl groups, and other substituents.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance and mass spectrometry
Chemical Reactions Analysis
SB234551 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different reduced forms of the compound.
Substitution: SB234551 can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. Common reagents used in these reactions include halogens, acids, and bases.
Hydrolysis: The compound can be hydrolyzed to break down into smaller fragments, which can be further analyzed or used in other reactions
Scientific Research Applications
SB234551 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of endothelin receptor antagonists and their interactions with various receptors.
Biology: The compound is used to investigate the role of endothelin receptors in various biological processes, including cell signaling and vascular function.
Medicine: SB234551 has potential therapeutic applications in the treatment of cardiovascular diseases, such as hypertension and heart failure, by blocking the effects of endothelin-1 on the endothelin receptor type A.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting endothelin receptors
Mechanism of Action
SB234551 exerts its effects by selectively binding to the endothelin receptor type A, thereby blocking the action of endothelin-1, a potent vasoconstrictor. This inhibition leads to vasodilation and reduced blood pressure. The molecular targets involved include the endothelin receptor type A, which is primarily found in vascular smooth muscle cells. The pathways affected by this interaction include the endothelin signaling pathway, which plays a crucial role in regulating vascular tone and blood pressure .
Comparison with Similar Compounds
SB234551 is unique in its high selectivity and affinity for the endothelin receptor type A compared to other similar compounds. Some of the similar compounds include:
PD156707: Another selective endothelin receptor type A antagonist with similar pharmacological properties.
L754142: A potent nonpeptide antagonist of the endothelin receptor type A.
A127722: A selective antagonist with a different chemical structure but similar biological activity.
TBC11251: Another nonpeptide antagonist with high affinity for the endothelin receptor type A
SB234551 stands out due to its unique chemical structure and high selectivity, making it a valuable tool in both research and therapeutic applications.
Properties
IUPAC Name |
2-[[2-[2-butyl-4-[(E)-2-carboxy-3-(6-methoxy-1,3-benzodioxol-5-yl)prop-1-enyl]pyrazol-3-yl]-5-methoxyphenoxy]methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N2O9/c1-4-5-12-36-32(27-11-10-25(41-2)16-29(27)43-19-21-8-6-7-9-26(21)34(39)40)24(18-35-36)14-23(33(37)38)13-22-15-30-31(45-20-44-30)17-28(22)42-3/h6-11,14-18H,4-5,12-13,19-20H2,1-3H3,(H,37,38)(H,39,40)/b23-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHCGWZNXSZKJY-OEAKJJBVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)C=C(CC2=CC3=C(C=C2OC)OCO3)C(=O)O)C4=C(C=C(C=C4)OC)OCC5=CC=CC=C5C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=C(C=N1)/C=C(\CC2=CC3=C(C=C2OC)OCO3)/C(=O)O)C4=C(C=C(C=C4)OC)OCC5=CC=CC=C5C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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